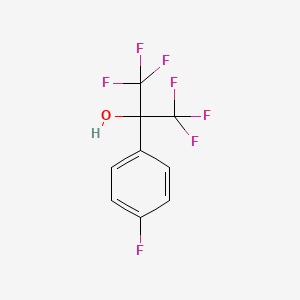1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)-2-propanol
CAS No.: 2402-74-6
Cat. No.: VC11740498
Molecular Formula: C9H5F7O
Molecular Weight: 262.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2402-74-6 |
|---|---|
| Molecular Formula | C9H5F7O |
| Molecular Weight | 262.12 g/mol |
| IUPAC Name | 1,1,1,3,3,3-hexafluoro-2-(4-fluorophenyl)propan-2-ol |
| Standard InChI | InChI=1S/C9H5F7O/c10-6-3-1-5(2-4-6)7(17,8(11,12)13)9(14,15)16/h1-4,17H |
| Standard InChI Key | VFFCPASLKRVTCD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)F |
| Canonical SMILES | C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)F |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound features a central propanol core where all six hydrogen atoms on the first and third carbon positions are replaced by fluorine atoms. The second carbon bears a hydroxyl group and a 4-fluorophenyl substituent. This arrangement creates a highly polarized molecule with significant dipole moments due to the electronegativity of fluorine and the electron-withdrawing nature of the aromatic ring. The molecular formula is , with a molecular weight of 262.14 g/mol .
Key Structural Features:
-
Hexafluoroisopropanol Moiety: The group contributes to high thermal stability and acidity (pKa ≈ 9–10) .
-
4-Fluorophenyl Substituent: The para-fluorine atom on the benzene ring enhances electronic effects, influencing reactivity in electrophilic aromatic substitution and cross-coupling reactions .
Synthesis and Manufacturing
Proposed Synthetic Routes
While no direct synthesis protocols for 1,1,1,3,3,3-hexafluoro-2-(4-fluorophenyl)-2-propanol are documented, plausible methods can be inferred from analogous compounds:
Route 1: Nucleophilic Aromatic Substitution
-
Starting Material: Hexafluoroacetone (HFA) reacts with 4-fluorophenylmagnesium bromide in anhydrous ether.
-
Intermediate Formation: The Grignard reagent attacks the carbonyl carbon of HFA, forming a tertiary alcohol.
Route 2: Friedel-Crafts Alkylation
-
Reactants: Benzene derivatives (e.g., 4-fluorophenol) and hexafluoroisopropyl iodide in the presence of a Lewis acid catalyst (e.g., AlCl).
-
Mechanism: Electrophilic attack of the iodinated hexafluoroisopropanol on the aromatic ring, followed by deprotonation .
Challenges in Synthesis:
-
Fluorine Sensitivity: Harsh conditions may lead to defluorination or side reactions.
-
Purification: High boiling points and polarity necessitate azeotropic distillation or chromatography .
Physicochemical Properties
The compound’s properties are shaped by its fluorine content and aromatic substituent:
Thermal Stability: Decomposition above 200°C, releasing hydrogen fluoride (HF) .
Applications in Science and Industry
Organic Synthesis
-
Solvent and Catalyst: The compound’s strong hydrogen-bond-donating ability facilitates reactions requiring polar aprotic conditions, such as Diels-Alder cycloadditions .
-
Stabilizing Intermediates: Stabilizes carbocations and oxonium ions in Friedel-Crafts and glycosylation reactions .
Pharmaceutical Development
-
Drug Design: Fluorine atoms enhance bioavailability and metabolic stability. The 4-fluorophenyl group is a common pharmacophore in kinase inhibitors .
-
Prodrug Synthesis: Potential as a prodrug linker due to its hydrolytic lability under physiological conditions.
Materials Science
-
Polymer Modification: Improves solubility of fluoropolymers like polyvinylidene fluoride (PVDF) .
-
Surface Coatings: Reduces surface tension in hydrophobic coatings for electronics .
Research Findings and Future Directions
Recent Advances (2022–2025)
-
Catalytic Applications: Demonstrated efficacy in rhodium-catalyzed cycloadditions, achieving 92% yield in naphthalene synthesis .
-
Biochemical Studies: Preliminary data suggest interactions with β-amyloid aggregates, hinting at therapeutic potential for Alzheimer’s disease .
Knowledge Gaps
-
Structure-Activity Relationships: Limited data on the role of the 4-fluorophenyl group in modulating reactivity.
-
Scalable Synthesis: Current methods are lab-scale; industrial production requires optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume